5-フェニル-4,5,6,7-テトラヒドロ-2H-インダゾール-3-オール

説明

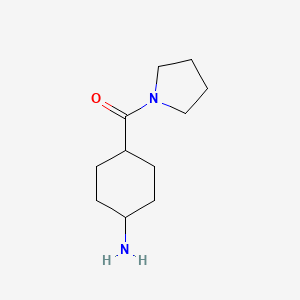

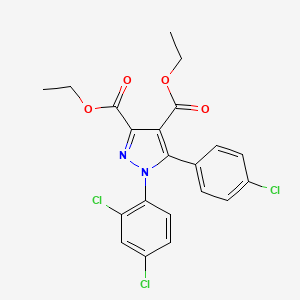

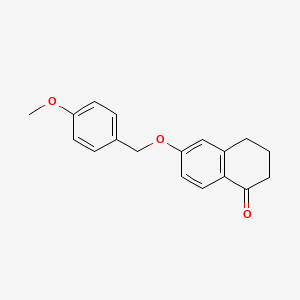

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The structure of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol includes a phenyl group attached to a tetrahydroindazole core, which contributes to its unique chemical and biological properties.

科学的研究の応用

抗炎症剤

インダゾール誘導体は、有意な抗炎症作用を有することが判明している . 例えば、3-フェニル-2-[4-(トリフルオロメチル)フェニル]-4,5,6,7-テトラヒドロ-2H-インダゾールは、最小限の潰瘍形成の可能性と共に、高い抗炎症活性が見られた .

抗菌剤

インダゾール誘導体は、抗菌活性も示すことが判明している。 それらは、様々な株の Staphylococcus spp.、Pseudomonas aeruginosa、Proteus spp.、および Escherichia coli に対して、中程度から高い活性を示した .

抗HIV剤

インダゾールは、潜在的な抗HIV特性を持つことが判明している . これは、"5-フェニル-4,5,6,7-テトラヒドロ-2H-インダゾール-3-オール"などのインダゾールの誘導体が、その抗HIV特性について潜在的に探求できることを示唆している。

抗癌剤

インダゾール誘導体は、抗癌剤としての可能性を示している . これは、"5-フェニル-4,5,6,7-テトラヒドロ-2H-インダゾール-3-オール"が、その抗癌特性について潜在的に探求できることを示唆している。

血糖降下剤

インダゾール誘導体は、血糖降下特性を持つことが判明している . これは、"5-フェニル-4,5,6,7-テトラヒドロ-2H-インダゾール-3-オール"が、その血糖降下特性について潜在的に探求できることを示唆している。

抗原虫剤

インダゾール誘導体は、抗原虫特性を持つことが判明している . これは、"5-フェニル-4,5,6,7-テトラヒドロ-2H-インダゾール-3-オール"が、その抗原虫特性について潜在的に探求できることを示唆している。

作用機序

- For example, it has been studied as an anti-inflammatory agent. Derivatives like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibit potent anti-inflammatory activity .

- Additionally, other derivatives have shown antinociceptive properties and inhibition of cyclooxygenase-2 (COX-2) .

Target of Action

- interacts with specific molecular targets within cells. While the exact targets can vary, some studies have highlighted its role in inhibiting kinases such as CHK1 , CHK2 , and h-sgk (human serum and glucocorticoid-dependent kinase) in the context of diseases like cancer .

Biochemical Pathways

- impacts various pathways, including those related to inflammation, cell growth, and survival.

生化学分析

Biochemical Properties

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), modulating their activity and contributing to its anti-inflammatory effects .

Cellular Effects

The effects of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the NF-κB pathway, leading to altered gene expression and reduced inflammation . Furthermore, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting cellular energy production and growth .

Molecular Mechanism

At the molecular level, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . The inhibition of these pathways results in decreased inflammation and cell proliferation, highlighting the therapeutic potential of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under extreme conditions, potentially altering its biological effects . Long-term studies have shown that continuous exposure to 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can lead to sustained anti-inflammatory and anticancer effects, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways underscores its potential to modulate cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins in the plasma can influence its distribution and localization within tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular localization of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol provides insights into its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst can lead to the formation of the desired indazole derivative . The reaction typically requires heating and may involve additional steps to purify the final product.

Industrial Production Methods

Industrial production of 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

化学反応の分析

Types of Reactions

5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:

- **

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

特性

IUPAC Name |

5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICCKRIEQALKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)

![[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol](/img/structure/B1463917.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)